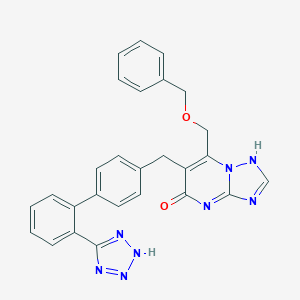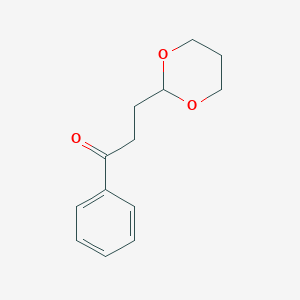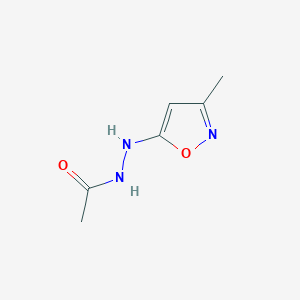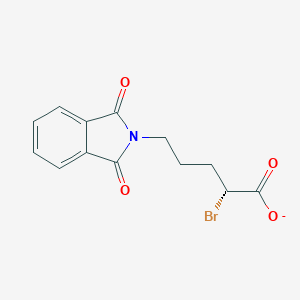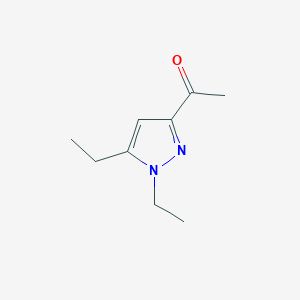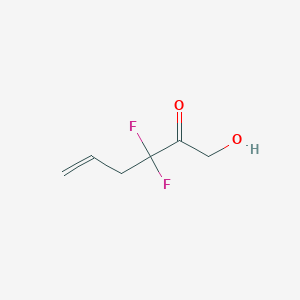![molecular formula C10H10O B061087 Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) CAS No. 166762-25-0](/img/structure/B61087.png)
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is a chemical compound that has been widely used in scientific research applications. It is a cyclopropane derivative that has been synthesized by several methods.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is not well understood. However, it is believed to act as a reactive intermediate in some chemical reactions. It has been shown to react with nucleophiles such as amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) have not been extensively studied. However, it has been shown to have some cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of some bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) in lab experiments is its high reactivity. It can be used as a starting material for the synthesis of other compounds. Additionally, it has been used in the development of new chemical reactions. However, one of the limitations is its toxicity. It can be harmful if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) in scientific research. One of the directions is the study of its mechanism of action. Additionally, it can be used in the development of new chemical reactions and in the synthesis of natural products and pharmaceuticals. It can also be used in the study of enzyme-catalyzed reactions. Furthermore, it can be used in the development of new antibacterial and anticancer agents.
Conclusion:
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) is a chemical compound that has been widely used in scientific research applications. It can be synthesized by several methods and has been used in the synthesis of other compounds, natural products, and pharmaceuticals. Its mechanism of action is not well understood, but it has been shown to have some cytotoxic effects on cancer cells and to inhibit the growth of some bacteria. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) can be synthesized by several methods. One of the commonly used methods is the reaction of cyclopropanecarboxaldehyde with 1,5-hexadien-3-ynyl magnesium bromide in the presence of a catalyst. Another method involves the reaction of cyclopropanecarboxaldehyde with 1,5-hexadien-3-ynyl lithium in the presence of a catalyst. These methods have been used to obtain high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) has been widely used in scientific research applications. It has been used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of natural products and pharmaceuticals. Additionally, it has been used in the study of enzyme-catalyzed reactions and in the development of new chemical reactions.
Eigenschaften
CAS-Nummer |
166762-25-0 |
|---|---|
Produktname |
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI) |
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(1S,2S)-2-[(1Z)-hexa-1,5-dien-3-ynyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-9-7-10(9)8-11/h2,5-6,8-10H,1,7H2/b6-5-/t9-,10-/m1/s1 |
InChI-Schlüssel |
ZMTIARSTVBEZHL-KWMOZEJZSA-N |
Isomerische SMILES |
C=CC#C/C=C\[C@@H]1C[C@@H]1C=O |
SMILES |
C=CC#CC=CC1CC1C=O |
Kanonische SMILES |
C=CC#CC=CC1CC1C=O |
Synonyme |
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
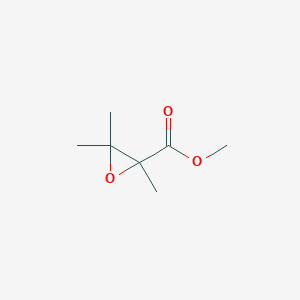

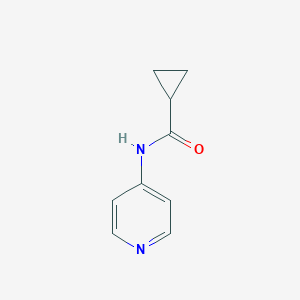
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
